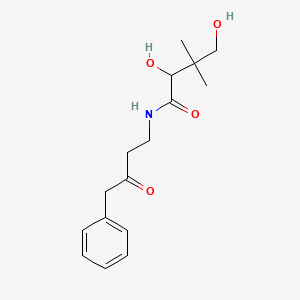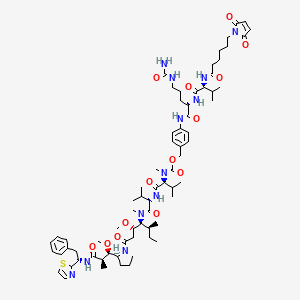
Vc-MMAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vc-MMADは、バレル-シトルリン モノメチル アウリスタチンDとしても知られており、主に抗体薬物複合体(ADC)の開発に使用される合成化合物です。これらの複合体は、細胞毒性剤を癌細胞に直接送達するように設計されており、それによって健康な細胞へのダメージを最小限に抑えます。this compoundは強力なチューブリン阻害剤であり、これは細胞内の微小管ネットワークを阻害し、細胞周期停止とアポトーシス(プログラムされた細胞死)をもたらすことを意味します。
作用機序
Vc-MMADは、以下のメカニズムを通じてその効果を発揮します。
標的化と内部移行: ADCは、癌細胞の表面にある特定の抗原に結合します。この結合は、ADCの細胞内への内部移行を引き起こします。
MMADの放出: 細胞内に入ると、Vcリンカーはリソソーム酵素によって切断され、MMADが細胞質に放出されます。
類似の化合物との比較
This compoundは、多くの場合、ADCで使用される他の類似の化合物と比較されます。これらには以下が含まれます。
バレル-シトルリン モノメチル アウリスタチンE(Vc-MMAE): this compoundに似ていますが、異なる細胞毒性ペイロード(モノメチル アウリスタチンE)を持っています。Vc-MMAEもチューブリン阻害剤ですが、薬物動態と効力が異なります。
バレル-シトルリン モノメチル アウリスタチンF(Vc-MMAF): 異なるペイロード(モノメチル アウリスタチンF)を持つ別の類似の化合物です。
This compoundの独自性
This compoundは、VcリンカーとMMADペイロードの特定の組み合わせにより独自性があります。 この組み合わせは、安定性、効力、特異性のバランスを提供し、標的癌治療のためのADC開発において貴重な構成要素となっています .
生化学分析
Biochemical Properties
Vc-MMAD plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly lysosomal enzymes such as Cathepsin B . The Vc linkage in this compound is stable in plasma but is rapidly hydrolyzed by these enzymes . This interaction is crucial for the function of this compound in ADCs.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, once internalized into the target cells, the potent tubulin inhibitor MMAD is released into the cytosol, inducing G2/M-phase growth arrest and cell death via apoptosis induction .
Molecular Mechanism
The mechanism of action of this compound involves a series of binding interactions with biomolecules and changes in gene expression . After the ADC is internalized into the target cell, the this compound is cleaved by lysosomal proteases, releasing the cytotoxic drug into the cytosol . This process allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the stability of this compound and its effects on cellular function can vary in in vitro or in vivo studies . The stability of the ADCs in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. The potency and efficacy of the ADCs in a mouse model were found to be in proportion to the drug load .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The release of the cytotoxic drug into the cytosol after the ADC is internalized into the target cell is a crucial part of this compound’s metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . The transport and distribution of this compound are essential for its function in ADCs.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for understanding its role in ADCs.
準備方法
合成経路と反応条件
Vc-MMADの合成には、いくつかの重要なステップが含まれます。
リンカーの調製: バレル-シトルリン(Vc)リンカーは、一連のペプチドカップリング反応によって合成されます。これには、特定の部位での選択的な反応を確保するために保護基を使用することが含まれます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、高収率と高純度を確保するための反応条件の最適化が含まれます。プロセスには以下が含まれます。
大規模ペプチド合成: 自動ペプチド合成機は、多くの場合、大量のVcリンカーを生成するために使用されます。
精製: HPLC(高速液体クロマトグラフィー)は、最終生成物を精製するために使用され、ADCで使用するための必要な仕様を満たしていることを保証します.
化学反応の分析
反応の種類
Vc-MMADは、いくつかの種類の化学反応を起こし、以下が含まれます。
加水分解: Vcリンカーは、酸性または塩基性条件下で加水分解され、MMADが放出されます。
還元: リンカーのジスルフィド結合は還元され、細胞毒性ペイロードが放出されます。
一般的な試薬と条件
加水分解: 通常、塩酸または水酸化ナトリウムを使用して実行されます。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤を使用して一般的に行われます。
生成される主な生成物
これらの反応から生成される主な生成物は次のとおりです。
加水分解: 遊離MMADと対応する加水分解されたリンカー。
還元: 遊離MMADと還元されたリンカーフラグメント。
科学研究アプリケーション
This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Vc-MMAD has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the stability and reactivity of peptide linkers in ADCs.
Biology: Employed in cell biology research to study the effects of tubulin inhibition on cell division and apoptosis.
Medicine: Integral component of ADCs used in cancer therapy. These conjugates target specific cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby reducing systemic toxicity.
Industry: Used in the development and production of ADCs for clinical use. .
類似化合物との比較
Vc-MMAD is often compared with other similar compounds used in ADCs, such as:
Valine-Citrulline Monomethyl Auristatin E (Vc-MMAE): Similar to this compound but with a different cytotoxic payload (Monomethyl Auristatin E). Vc-MMAE is also a tubulin inhibitor but has different pharmacokinetic properties and potency.
Valine-Citrulline Monomethyl Auristatin F (Vc-MMAF): Another similar compound with a different payload (Monomethyl Auristatin F).
Uniqueness of this compound
This compound is unique due to its specific combination of the Vc linker and MMAD payload. This combination provides a balance of stability, potency, and specificity, making it a valuable component in the development of ADCs for targeted cancer therapy .
特性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBICHHPFYWKKI-BDVWXETGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104N12O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1369.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
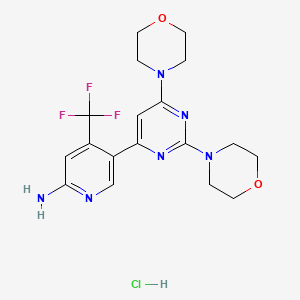
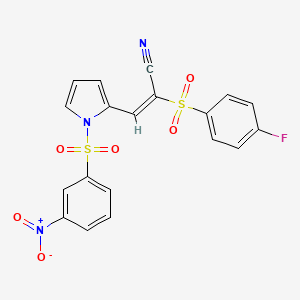
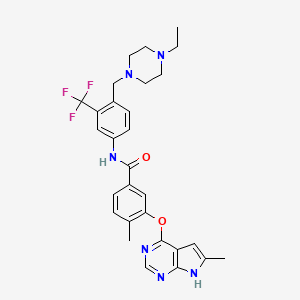
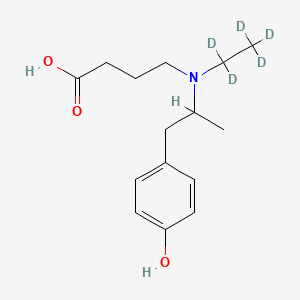
![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)
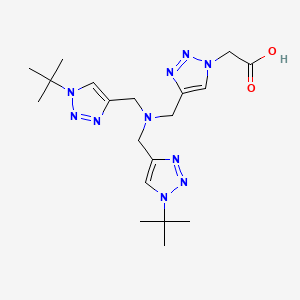
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

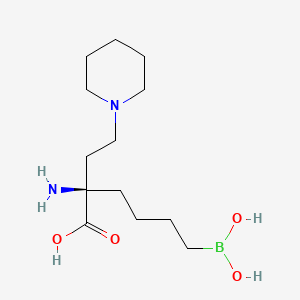
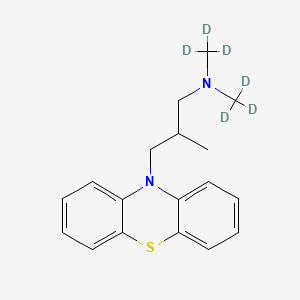
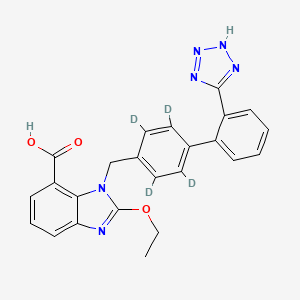
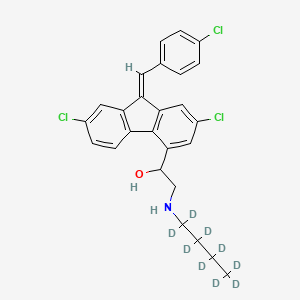
![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
